VU591
VU591
VU591 is the first reported selective, small-molecule ROMK inhibitor. It inhibits potassium transport in isolated perfused rat collecting duct tubules with no effect on
sodium transport.
Brand Name:
Vulcanchem
CAS No.:
1222810-74-3
VCID:
VC0546990
InChI:
InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20)
SMILES:
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Molecular Formula:
C16H12N6O5
Molecular Weight:
368.3
VU591
CAS No.: 1222810-74-3
Inhibitors
VCID: VC0546990
Molecular Formula: C16H12N6O5
Molecular Weight: 368.3
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1222810-74-3 |
---|---|
Product Name | VU591 |
Molecular Formula | C16H12N6O5 |
Molecular Weight | 368.3 |
IUPAC Name | 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) |
Standard InChIKey | ZQPXNYLXYNRFNP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Appearance | Solid powder |
Description | VU591 is the first reported selective, small-molecule ROMK inhibitor. It inhibits potassium transport in isolated perfused rat collecting duct tubules with no effect on sodium transport. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | VU591; VU-591; VU 591; |
Reference | 1: Horng JL, Yu LL, Liu ST, Chen PY, Lin LY. Potassium Regulation in Medaka (Oryzias latipes) Larvae Acclimated to Fresh Water: Passive Uptake and Active Secretion by the Skin Cells. Sci Rep. 2017 Nov 24;7(1):16215. doi: 10.1038/s41598-017-16381-7. PubMed PMID: 29176723; PubMed Central PMCID: PMC5701230. 2: Kharade SV, Flores D, Lindsley CW, Satlin LM, Denton JS. ROMK inhibitor actions in the nephron probed with diuretics. Am J Physiol Renal Physiol. 2016 Apr 15;310(8):F732-F737. doi: 10.1152/ajprenal.00423.2015. Epub 2015 Dec 9. PubMed PMID: 26661652; PubMed Central PMCID: PMC4835929. 3: Swale DR, Sheehan JH, Banerjee S, Husni AS, Nguyen TT, Meiler J, Denton JS. Computational and functional analyses of a small-molecule binding site in ROMK. Biophys J. 2015 Mar 10;108(5):1094-103. doi: 10.1016/j.bpj.2015.01.022. PubMed PMID: 25762321; PubMed Central PMCID: PMC4375722. 4: Bhave G, Chauder BA, Liu W, Dawson ES, Kadakia R, Nguyen TT, Lewis LM, Meiler J, Weaver CD, Satlin LM, Lindsley CW, Denton JS. Development of a selective small-molecule inhibitor of Kir1.1, the renal outer medullary potassium channel. Mol Pharmacol. 2011 Jan;79(1):42-50. doi: 10.1124/mol.110.066928. Epub 2010 Oct 6. PubMed PMID: 20926757; PubMed Central PMCID: PMC3014278. |
PubChem Compound | 44123657 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume